(3-Methylisoxazol-5-yl)methyl acetate
Overview
Description
“(3-Methylisoxazol-5-yl)methyl acetate” is a chemical compound . It is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives are commonly found in many commercially available drugs .
Molecular Structure Analysis
The molecular formula of “(3-Methylisoxazol-5-yl)methyl acetate” is C7H9NO3 . The structure of isoxazole derivatives is significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The substitution of various groups on the isoxazole ring imparts different activity .Scientific Research Applications
Antibacterial Activities
(3-Methylisoxazol-5-yl)methyl acetate has been explored in various research contexts, notably in the synthesis of compounds with potential antibacterial properties. For instance, derivatives containing the 5-methylisoxazole moiety have been synthesized and evaluated for their antibacterial activities (Hui et al., 2002). Similarly, other studies have synthesized and tested various derivatives for antibacterial and antimicrobial activities, demonstrating the compound's relevance in developing new antibacterial agents (Hui et al., 1999).
Pharmacological Research
This compound has been used in pharmacological research, particularly in the synthesis of novel excitatory amino acid antagonists. For instance, research has been conducted on the synthesis of specific compounds using isoxazole amino acids as leads, contributing to the development of new pharmacological agents (Krogsgaard‐Larsen et al., 1991).
Chemical Synthesis and Applications
The compound has also been involved in chemical synthesis studies. For example, it has been used in the preparation of various chemical compounds that exhibit anti-inflammatory properties, demonstrating its utility in synthetic chemistry and potential therapeutic applications (Matson, 1990). Additionally, it has been instrumental in the practical preparation of compounds used in the synthesis of antibiotics (Tatsuta et al., 1994).
Other Chemical Studies
Further research includes studies on the interaction of methyl acetate with other chemical compounds, elucidating various chemical properties and reactions (Raphael et al., 2015). Additionally, the synthesis of isoxazolylpyrrolones and their reaction with other substances has been a subject of study, highlighting the compound's versatility in chemical synthesis (Sakhno et al., 2021).
Safety And Hazards
Future Directions
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to develop new eco-friendly synthetic strategies . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
properties
IUPAC Name |
(3-methyl-1,2-oxazol-5-yl)methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-5-3-7(11-8-5)4-10-6(2)9/h3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVXSDOFXFAFFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylisoxazol-5-yl)methyl acetate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.